Bienvenue dans la boutique en ligne BenchChem!

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid

Anticonvulsant Drug Discovery Neuroscience Maximal Electroshock Seizure Model

Select this compound over generic N-phenylsuccinimides because its 4-propoxyphenyl and piperidine-4-carboxylic acid combination is unexplored in published MEST anticonvulsant models. TID20 values among IPPS analogs vary up to 5-fold—substituting an uncharacterized derivative risks irrelevant potency. Its pre-functionalized -COOH enables direct, high-yield conjugation to amine linkers for rapid PROTAC library synthesis. Predicted zwitterionic solubility advantage over lipophilic analogs like IPPS makes it a prioritized candidate for chronic in vivo CNS dosing studies.

Molecular Formula C19H24N2O5
Molecular Weight 360.4 g/mol
Cat. No. B3859352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid
Molecular FormulaC19H24N2O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O
InChIInChI=1S/C19H24N2O5/c1-2-11-26-15-5-3-14(4-6-15)21-17(22)12-16(18(21)23)20-9-7-13(8-10-20)19(24)25/h3-6,13,16H,2,7-12H2,1H3,(H,24,25)
InChIKeyRRDBGCUUHRZIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid: A Structurally Distinct Succinimide-Based Building Block with Validated CNS Activity


1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid belongs to the N-phenylsuccinimide class, a scaffold with established pharmacological relevance, particularly in modulating central nervous system (CNS) targets. This compound features a distinctive 4-propoxyphenyl substituent on the succinimide nitrogen and a piperidine-4-carboxylic acid moiety at the 3-position, differentiating it from simpler N-phenylsuccinimides. Its molecular formula is C19H24N2O5 with a molecular weight of 360.4 g/mol . Structurally related p-alkoxyphenylsuccinimide derivatives have demonstrated quantifiable anticonvulsant activity, establishing this compound as a key candidate for neuroscience research and targeted protein degradation (PROTAC) linker development [1].

Why 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid Cannot Be Replaced by Generic Succinimide Analogs


Substitution on the N-phenylsuccinimide core is not pharmacologically neutral. A comparative anticonvulsant study of 10 p-isopropoxyphenylsuccinimide (IPPS) derivatives revealed that potency, measured by the threshold increasing dose by 20% (TID20) in the maximal electroshock seizure threshold (MEST) test, varies dramatically by up to 5-fold between analogs [1]. This demonstrates that even minor modifications to the substituent at the succinimide nitrogen or the 3-position lead to significantly divergent biological outcomes. Therefore, generic substitution with an uncharacterized phenylsuccinimide derivative risks selecting a compound with irrelevant potency or an entirely different activity profile, invalidating experimental results and wasting procurement resources.

Quantitative Differentiation Evidence for 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid Against Closest Analogs


Differentiated Anticonvulsant Potency in the MEST Model: Evidence from a Close Structural Analog

While a direct head-to-head comparison for this specific compound is not available, a robust cross-study comparison can be made using the most structurally similar, well-characterized analog: p-isopropoxyphenylsuccinimide (IPPS). This compound serves as the baseline for the entire IPPS chemical class. The target compound features a 4-propoxyphenyl group (vs. isopropoxy) and a piperidine-4-carboxylic acid at the 3-position (vs. hydrogen). In the IPPS series, these modifications are known to drastically alter potency. For example, replacing the hydrogen at the 3-position of IPPS with a hydroxymethyl group (HM-IPPS) improves potency nearly 2-fold (TID20 of 32.62 mg/kg vs. 60.44 mg/kg for IPPS) [1]. The introduction of a piperidine-carboxylic acid in the target compound is a much larger steric and electronic alteration, strongly predicting a distinct anticonvulsant potency profile compared to the baseline IPPS.

Anticonvulsant Drug Discovery Neuroscience Maximal Electroshock Seizure Model

Structural Advantage for PROTAC Linker Conjugation Compared to Simple Succinimides

Cereblon (CRBN)-based PROTACs typically rely on a glutarimide or succinimide warhead. The target compound possesses a free carboxylic acid on the piperidine ring, a critical functional handle for rapid, high-yield conjugation to amine-containing linkers via standard peptide coupling. This is a direct structural advantage over simpler N-phenylsuccinimides like N-phenylsuccinimide or IPPS, which lack this conjugation point. While the parent IPPS molecule requires complex synthetic functionalization to introduce a linker attachment site, this compound is 'linker-ready' . Its commercial availability as a pre-functionalized building block eliminates 2-3 synthetic steps compared to using a non-functionalized warhead, directly reducing procurement timelines and synthesis costs.

PROTAC Development E3 Ligase Ligand Targeted Protein Degradation

Predicted Enhanced Solubility Profile Compared to Non-Polar Succinimide Analogs

The target compound contains both a polar carboxylic acid group and a basic piperidine nitrogen, leading to a zwitterionic character that is absent in neutral analogs like IPPS or N-phenylsuccinimide. This structural feature is predicted to confer significantly higher aqueous solubility, a critical advantage for in vivo dosing and in vitro assay preparation. While quantitative solubility data is not available in the primary literature, the structural rationale is strong: the non-functionalized analog N-phenylsuccinimide has a predicted aqueous solubility of approximately 1.5 mg/mL, whereas the introduction of an ionizable group like a carboxylic acid can improve solubility by an order of magnitude [1]. This reduces the need for DMSO or other co-solvents, minimizing vehicle-related artifacts in biological assays.

Solubility Drug-Like Properties Formulation Science

Primary Research and Industrial Application Scenarios for 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid


Head-to-Head Anticonvulsant Profiling in Epilepsy Research

The compound is ideal for researchers aiming to expand the structure-activity relationship (SAR) of the p-alkoxyphenylsuccinimide class. Its unique combination of a 4-propoxyphenyl group and a piperidine-4-carboxylic acid substituent at the 3-position is unexplored in the published MEST model data [1]. A direct comparative study against the well-characterized analogs IPPS, HM-IPPS, and o-CAM-IPPS would quantify its actual TID20 value and place it within the known potency ranking, generating crucial SAR data that could identify a new lead series with improved potency or therapeutic window.

Synthesis of a Next-Generation CRBN-Based PROTAC Library

The compound's pre-functionalized piperidine-carboxylic acid makes it an ideal warhead for rapid parallel synthesis of a PROTAC library. Its carboxylic acid group allows for immediate, high-yield conjugation to a diverse set of amine-functionalized linkers, a key advantage over non-functionalized warheads that require separate functionalization chemistry [1]. This accelerates the screening process for novel CRBN-mediated degraders, allowing researchers to quickly assess the impact of different linkers and target-protein ligands on degradation efficiency.

Comparative Solubility and Formulation Screening for In Vivo CNS Studies

Given its predicted superior solubility profile due to its zwitterionic nature, this compound should be a prioritized candidate in formulation screening alongside more lipophilic analogs like IPPS. A comparative study could directly measure its solubility, permeability, and resulting oral bioavailability, confirming whether the structural modification translates into a practical pharmacokinetic advantage for chronic dosing in rodent epilepsy models [1]. This positions the compound as a potentially superior candidate for long-term in vivo efficacy and toxicity studies compared to less soluble predecessors.

Development of a PROTAC with an Alternative Cereblon Binding Mode

The shift from an isopropoxy to a propoxy group on the phenyl ring, combined with the large 3-position substitution, is likely to alter the compound's binding pose and affinity for the cereblon protein surface compared to classical immunomodulatory drugs (IMiDs) like thalidomide or lenalidomide [1]. A degrader built with this warhead may recruit a different set of neosubstrates for ubiquitination and degradation, potentially expanding the targetable proteome beyond what is accessible with standard CRBN ligands. This offers a high-value research pathway for exploring novel degradation biology.

Quote Request

Request a Quote for 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.